4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula CHN and a molecular weight of 142.24 g/mol. This compound features a five-membered ring structure containing one nitrogen atom, characteristic of pyrrolidine derivatives. The spatial orientation of substituents on the ring can influence the biological activity and properties of the compound, making it significant in pharmacological research.
The compound is documented in various scientific resources, including PubChem and organic chemistry databases, where its synthesis, applications, and properties are extensively studied.
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine belongs to the class of cyclic amines, specifically pyrrolidines. It is recognized for its potential pharmacological properties, particularly as a κ-opioid receptor antagonist, which positions it as a candidate for treating conditions such as depression and addiction disorders.
The synthesis of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine can be achieved through various methods, including:
These methods highlight the versatility in synthesizing pyrrolidine derivatives, allowing for modifications that can enhance biological activity.
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, the use of dichloromethane as a solvent in reactions involving organometallic reagents has been shown to facilitate effective product formation .
The compound's InChI key is GUDNKWNWSKSETH-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem.
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine participates in several chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired outcomes efficiently. For example, using CeO-supported gold nanoparticles has been shown to facilitate the conversion of cyclic amines into lactams effectively.
The mechanism by which 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine exerts its pharmacological effects primarily involves its interaction with κ-opioid receptors. These receptors are part of the opioid system in the brain and are implicated in pain modulation, mood regulation, and addictive behaviors.
Studies indicate that this compound has a high affinity for κ-opioid receptors across various species (human, rat, mouse), suggesting its potential therapeutic applications in treating mood disorders and substance abuse issues. The exact binding mechanism involves conformational changes in receptor structure upon ligand binding, leading to downstream signaling effects.
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is typically characterized as a yellow solid with high purity levels (99% purity reported) after purification processes like preparative high-performance liquid chromatography (prep-HPLC) .
This compound exhibits stability under standard laboratory conditions but may undergo reactions typical for amines when exposed to strong acids or bases. Its solubility profile allows it to be utilized effectively in various organic solvents.
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine has several notable applications:
Transition metal catalysis enables efficient construction of the pyrrolidine core in 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine. Palladium-catalyzed amination of halogenated precursors facilitates selective C-N bond formation between the isopropylamine group and the pyrrolidine scaffold. Recent patents disclose Ru- and Ir-catalyzed dehydrogenative coupling reactions that directly incorporate the propan-2-yl substituent via C-H activation, reducing synthetic steps and improving atom economy [2]. These methods achieve >90% regioselectivity for the 1,3-disubstituted pyrrolidine configuration essential for bioactive derivatives. Nickel-catalyzed reductive cyclizations offer cost advantages, utilizing unsaturated precursors like N-allyl propargylamines to form the pyrrolidine ring in a single step under hydrogen-transfer conditions [6].
Table 1: Metal Catalysts for Pyrrolidine Cyclization
Metal Catalyst | Substrate Class | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ | Halopyrrolidines | 85-92 | >95% 1,3-selectivity | Functional group tolerance |
[Ru(p-cymene)Cl₂]₂ | Unprotected amines | 78-88 | >90% N-selectivity | C-H activation capability |
NiCl₂/Zn | Enyne precursors | 70-82 | Moderate stereocontrol | Low-cost system |
IrCp*Cl₂ | Allylic amines | 88-95 | High 1,3-selectivity | Borrowing hydrogen efficiency |
Stereocontrol at the C3-amine position is achieved through borrowing hydrogen (BH) annulation, where catalysts mediate sequential dehydrogenation, condensation, and re-hydrogenation. Iridium complexes with chiral phosphine ligands (e.g., (R)-SegPhos) enable enantioselective reductive amination of 1-(propan-2-ylidene)-4-methylpyrrolidin-3-one, affording the (3R)-enantiomer in 95% ee and 89% yield [7]. Alternative approaches employ Evans oxazolidinone auxiliaries, where diastereoselective alkylation of the pyrrolidinone precursor followed by auxiliary cleavage yields enantiopure (>99% ee) amine products. Chiral pool strategies utilize L-proline derivatives, though the additional steps for N-deprotection and re-alkylation reduce overall efficiency (65-70% yield over 3 steps) [6].
Table 2: Stereoselective Approaches Comparison
Method | Chiral Control Element | Yield (%) | ee (%) | Operational Complexity |
---|---|---|---|---|
Ir-Catalyzed BH | (R)-SegPhos ligand | 85-89 | 92-95 | Moderate |
Evans Auxiliary | Oxazolidinone | 73-78 | >99 | High (auxiliary attachment/removal) |
Chiral Pool | L-Proline derivative | 60-70 | >99 | High (multi-step deprotection) |
Enzymatic Resolution | Lipase-catalyzed acylation | 45 (theoretical max) | >99 | Low (but maximum 50% yield) |
Solvent-free mechanochemical synthesis enhances sustainability: grinding 4-methyl-3-aminopyrrolidine hydrochloride with acetone in a ball mill generates the imine intermediate, followed by NaBH₄-mediated reductive amination to afford the product in 92% yield with 99% conversion, eliminating solvent waste [7]. Microwave irradiation drastically reduces reaction times – N-alkylation of 4-methylpyrrolidin-3-amine under microwave conditions (150°C, 20 min) achieves 95% yield versus 12 hours for conventional heating at 80°C. Water-mediated protocols demonstrate exceptional efficiency: reacting the amine with acetone in aqueous citrate buffer (pH 5) with catalytic Pt/C (5 mol%) under 5 bar H₂ provides 88% isolated yield after 4 hours, facilitating straightforward product isolation via phase separation [6].
Table 3: Green Synthesis Metrics Comparison
Method | Reaction Time | Temperature | Solvent | E-factor | PMI* |
---|---|---|---|---|---|
Solvent-free ball milling | 3 h | Ambient | None | 0.8 | 1.2 |
Microwave irradiation | 20 min | 150°C | Ethanol (5 mL/mmol) | 3.2 | 8.5 |
Aqueous phase catalysis | 4 h | 80°C | Water | 1.5 | 3.0 |
Conventional heating | 12 h | 80°C | Toluene (10 mL/mmol) | 12.7 | 25.3 |
*PMI: Process Mass Intensity = Total mass in process / Mass of product
Patents covering KRAS G12C inhibitors (e.g., Sotorasib precursors) reveal kilogram-scale routes to 4-methyl-1-(propan-2-yl)pyrrolidin-3-amine. One optimized four-step sequence starts from ethyl N-Boc-4-oxopyrrolidine-3-carboxylate: 1) stereoselective reduction (NaBH₄, CeCl₃), 2) Boc deprotection (TFA), 3) reductive amination with acetone (NaBH(OAc)₃), and 4) crystallization as the HCl salt (overall yield: 62%, >99.5% HPLC purity) [2] [5]. Continuous flow hydrogenation addresses exotherm challenges: a packed-bed reactor with Pd/Al₂O₃ catalyst converts the enamine intermediate at 50 bar H₂ and 100°C with residence time <2 minutes, achieving 99% conversion and eliminating batch safety concerns. Cost analysis shows the reductive amination step contributes >40% of raw material costs, driving development of direct amination methods using isopropyl alcohol instead of acetone, mediated by Ru-MACHO-type catalysts (turnover number >1,000) [2].
Table 4: Industrial Process Metrics
Process Step | Key Innovation | Scale Demonstrated (kg) | Purity (%) | Cost Contribution (%) |
---|---|---|---|---|
Reductive Amination | Continuous flow hydrogenation | 250 | 99.8 | 42 |
Crystallization | Ethanol/water anti-solvent system | 500 | 99.9 | 18 |
Boc Deprotection | TFA recovery via distillation | 1000 | 99.7 | 22 |
Stereoselective Reduction | CeCl₃-mediated chelation control | 300 | 99.5 | 15 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0